benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanistic Insights and Catalytic Activities
Catalytic Systems for Benzimidazole Synthesis
A study highlighted the efficiency of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives at room temperature, indicating potential applications in green chemistry and synthesis of benzimidazole-based compounds (Khazaei et al., 2011).
Organocatalysis by Imidazolium Zwitterions
A novel organocatalyst, 4-(3-methylimidazolium)butane sulfonate (MBS), demonstrated efficient regioselective aziridine ring-opening by various nucleophiles, showcasing the role of imidazolium-based catalysts in facilitating organic transformations (Ghosal et al., 2016).
Mechanochemical Synthesis of Carbamates
A green and sustainable method for the synthesis of carbamates was developed using 1,1′-carbonyldiimidazole (CDI) in a mechanochemical process. This method enhances the reactivity of alcohols and carbamoyl-imidazole intermediates, providing a new route for the eco-friendly synthesis of carbamates (Lanzillotto et al., 2015).
Synthesis and Application in Medicinal Chemistry
Novel Anti-Helicobacter pylori Agents
Compounds derived from the benzimidazole scaffold, specifically designed as 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, have shown potent and selective activity against Helicobacter pylori, indicating their potential as novel therapeutic agents (Carcanague et al., 2002).
Electrophysiological Activity of Imidazolylbenzamides
The synthesis and study of N-substituted imidazolylbenzamides revealed their potential as selective class III antiarrhythmic agents, demonstrating the utility of the imidazole moiety in the development of cardiac therapeutics (Morgan et al., 1990).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives often interact with their targets through hydrogen bonding and π-π stacking interactions due to the presence of nitrogen atoms and aromaticity in the imidazole ring .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents due to the presence of nitrogen atoms and the ability to form hydrogen bonds .
properties
IUPAC Name |
benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJTENKWSHFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.